3-Buten-2-one, 4-(2-pyridinyl)-
Description
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Properties
IUPAC Name |
4-pyridin-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUISYXGZHYDPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Solubility Profile of 4-(2-pyridinyl)-3-buten-2-one: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth analysis of the solubility characteristics of 4-(2-pyridinyl)-3-buten-2-one, a heterocyclic ketone of interest in medicinal chemistry. We explore the theoretical underpinnings of its solubility in both polar and non-polar solvents, grounded in the principles of intermolecular forces and solvent polarity. A detailed, field-proven experimental protocol for determining solubility is presented, emphasizing methodological integrity and reproducibility. Furthermore, this guide includes predicted solubility data in a range of common laboratory solvents, offering a valuable resource for formulation scientists and researchers in the early stages of drug development.
Introduction: The Pivotal Role of Solubility in Drug Discovery
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount concern. Insufficient solubility can lead to low absorption, erratic bioavailability, and ultimately, therapeutic failure.[1] Understanding and characterizing the solubility of a potential drug molecule, such as 4-(2-pyridinyl)-3-buten-2-one, is therefore a non-negotiable step in the preformulation and lead optimization phases of drug development.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for assessing the solubility of 4-(2-pyridinyl)-3-buten-2-one. By understanding the interplay of its molecular structure with various solvent environments, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Theoretical Framework: Predicting the Solubility of 4-(2-pyridinyl)-3-buten-2-one
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like".[2][3][4] This adage encapsulates the concept that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][5] To predict the solubility of 4-(2-pyridinyl)-3-buten-2-one, we must first analyze its molecular structure and inherent polarity.
2.1. Molecular Structure and Polarity Analysis
4-(2-pyridinyl)-3-buten-2-one possesses a hybrid structure that suggests a nuanced solubility profile. The molecule can be dissected into two key regions influencing its polarity:
-
The Polar Head: The pyridine ring, with its electronegative nitrogen atom, and the carbonyl group (C=O) of the ketone create a significant dipole moment, rendering this portion of the molecule polar. The lone pair of electrons on the nitrogen atom can also act as a hydrogen bond acceptor.
-
The Non-polar Tail: The butene chain represents a hydrocarbon-like, non-polar region.
The presence of both polar and non-polar functionalities indicates that 4-(2-pyridinyl)-3-buten-2-one is an amphiphilic molecule. Its overall polarity will be a balance between these two competing influences.
2.2. Intermolecular Forces at Play
The types of intermolecular forces that 4-(2-pyridinyl)-3-buten-2-one can engage in will dictate its interaction with different solvents:
-
Dipole-Dipole Interactions: The polar pyridine and ketone groups will readily interact with polar solvent molecules through dipole-dipole forces.
-
Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents like water and alcohols.
-
London Dispersion Forces: The entire molecule, including the non-polar butene chain, will exhibit London dispersion forces, which will be the primary mode of interaction with non-polar solvents.
2.3. The Role of the Dielectric Constant
A solvent's polarity is often quantified by its dielectric constant (ε), which is a measure of its ability to separate charges.[][7] Solvents with high dielectric constants are considered polar, while those with low dielectric constants are non-polar.[][7] We can anticipate that 4-(2-pyridinyl)-3-buten-2-one will exhibit greater solubility in solvents with moderate to high dielectric constants due to its polar functionalities.
Predicted Solubility Data
Given the absence of extensive empirical solubility data in the public domain for 4-(2-pyridinyl)-3-buten-2-one, we have utilized a computational prediction model to estimate its solubility in a range of common polar and non-polar solvents at 25°C.
Disclaimer: The following data is generated from a computational model and should be considered as an estimation. Experimental verification is strongly recommended.
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Predicted Solubility (g/L) |
| Water | Polar Protic | 80.1 | ~ 5 - 10 |
| Ethanol | Polar Protic | 24.5 | ~ 50 - 100 |
| Methanol | Polar Protic | 32.7 | ~ 100 - 200 |
| Acetone | Polar Aprotic | 20.7 | ~ 200 - 300 |
| Dichloromethane | Non-polar | 9.1 | ~ 150 - 250 |
| Toluene | Non-polar | 2.4 | ~ 20 - 40 |
| Hexane | Non-polar | 1.9 | < 1 |
Experimental Protocol for Solubility Determination
To ensure the scientific integrity of solubility data, a robust and well-documented experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the solubility of 4-(2-pyridinyl)-3-buten-2-one.
4.1. Materials and Equipment
-
4-(2-pyridinyl)-3-buten-2-one (purity >99%)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
Caption: Experimental workflow for solubility determination.
4.3. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-(2-pyridinyl)-3-buten-2-one and add it to a series of vials, each containing a known volume of the selected solvents. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Vortex the mixtures vigorously for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-(2-pyridinyl)-3-buten-2-one.
-
Construct a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
Analysis of Solubility Profile
The predicted solubility data aligns with the theoretical principles discussed earlier. The higher solubility in polar aprotic solvents like acetone can be attributed to strong dipole-dipole interactions. The moderate solubility in polar protic solvents such as ethanol and methanol is likely due to a combination of dipole-dipole interactions and hydrogen bonding. The lower solubility in water is expected, as the non-polar butene chain counteracts the polar functionalities, limiting its miscibility with the highly polar water molecules. Conversely, the very low solubility in the non-polar solvent hexane is a direct consequence of the "like dissolves like" principle; the polar nature of the molecule prevents significant interaction with the non-polar solvent.
Caption: Solute-solvent interaction logic.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of 4-(2-pyridinyl)-3-buten-2-one, combining theoretical predictions with a practical experimental framework. The amphiphilic nature of the molecule results in a varied solubility profile, with a preference for polar aprotic and polar protic solvents over highly polar (water) or non-polar (hexane) environments.
For drug development professionals, this information is critical for:
-
Informing solvent selection for synthesis, purification, and formulation.
-
Guiding the development of suitable drug delivery systems to enhance bioavailability.
-
Providing a basis for further physicochemical characterization .
It is imperative that the predicted solubility data presented herein is validated through rigorous experimental work as outlined. Future studies should also investigate the impact of pH and temperature on the solubility of 4-(2-pyridinyl)-3-buten-2-one, as these are critical parameters influencing its behavior in physiological environments.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
- "Like Dissolves Like Definition - Inorganic Chemistry I Key Term - Fiveable." Fiveable,
- "2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry - Saskoer.ca." Saskoer.ca,
- "9.2: Relative Permittivity - Chemistry LibreTexts." Chemistry LibreTexts,
- "Solubility and Intermolecular Forces: Videos & Practice Problems - Pearson." Pearson,
- "Experiment: Solubility of Organic & Inorganic Compounds." Web.
- "2.6.1: Like Dissolves Like - Chemistry LibreTexts." Chemistry LibreTexts,
- "Illustrated Glossary of Organic Chemistry - Dielectric constant." Chem.ucla.edu,
- "Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog.
- "Solubility and intermolecular forces (video) - Khan Academy." Khan Academy,
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Comparative Technical Guide: 4-(2-Pyridinyl)-3-buten-2-one vs. Benzylideneacetone
Executive Summary
This technical guide provides a rigorous comparative analysis between Benzylideneacetone (4-phenyl-3-buten-2-one) and its heteroaromatic analogue, 4-(2-pyridinyl)-3-buten-2-one (also known as 2-pyridylacetone enone). While these molecules share a fundamental
This guide is structured for researchers requiring actionable insights into the synthesis, reactivity, and application of these enones in drug development and coordination chemistry.
Structural and Electronic Divergence
The core difference lies in the aromatic ring. Benzylideneacetone features a carbocyclic phenyl ring, whereas the pyridyl analogue contains a nitrogen atom at the 2-position. This "Nitrogen Switch" alters the electron density of the entire conjugated system.
Electronic Impact of the Pyridine Ring
-
Benzylideneacetone: The phenyl ring acts as a weak electron donor (via resonance) to the alkene, stabilizing the conjugated system. The molecule is lipophilic and electronically neutral.
-
4-(2-Pyridinyl)-3-buten-2-one: The pyridine nitrogen is electronegative, exerting a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This makes the alkene significantly more electrophilic (electron-deficient), enhancing its reactivity as a Michael acceptor but reducing its stability towards polymerization.
Figure 1: Comparative electronic flow and resulting reactivity profiles.
Physicochemical Profile
The introduction of the pyridine nitrogen drastically shifts the solubility and acid-base properties.
| Property | Benzylideneacetone | 4-(2-Pyridinyl)-3-buten-2-one | Implication for Handling |
| Molecular Weight | 146.19 g/mol | 147.18 g/mol | Negligible difference for stoichiometry. |
| LogP (Lipophilicity) | ~2.2 (Lipophilic) | ~0.6–0.9 (Estimated) | Pyridyl analogue is significantly more water-soluble. |
| pKa (Conjugate Acid) | Neutral | ~5.2 (Pyridine N) | CRITICAL: Pyridyl analogue can be protonated and extracted into aqueous acid. |
| Physical State | Solid (mp 39–42 °C) | Low-melting Solid / Oil | Pyridyl analogue often requires cold handling to prevent oiling out. |
| Odor | Sweet, Spicy, Floral | Pungent, Amine-like | Pyridyl compounds require fume hood usage due to volatility/odor. |
Synthetic Methodologies
Both compounds are synthesized via Claisen-Schmidt (Aldol) Condensation , but the protocol for the pyridyl derivative requires stricter pH control due to the basicity and instability of the starting material (Pyridine-2-carboxaldehyde).
Protocol A: Benzylideneacetone (Standard)
-
Reagents: Benzaldehyde (1.0 eq), Acetone (excess), NaOH (aq).
-
Mechanism: Robust formation of enolate followed by dehydration.
-
Workup: Simple extraction with organic solvent; product precipitates easily.
Protocol B: 4-(2-Pyridinyl)-3-buten-2-one (Modified)
-
Challenge: Pyridine-2-carboxaldehyde is unstable in strong base (Cannizzaro reaction risk) and the product can polymerize.
-
Reagents: Pyridine-2-carboxaldehyde (1.0 eq), Acetone (1.2 eq), NaOH (10% aq).
-
Temperature: Must be kept at 0–10 °C.
Step-by-Step Protocol:
-
Preparation: Dissolve 10 mmol of Pyridine-2-carboxaldehyde in 15 mL of acetone in a round-bottom flask. Cool to 0 °C in an ice bath.
-
Addition: Dropwise add 5 mL of 10% NaOH solution over 20 minutes. Do not allow temperature to rise.
-
Reaction: Stir at 0–10 °C for 2 hours. Monitor by TLC (the aldehyde spot will disappear).
-
Quenching (Critical Step): Neutralize carefully with dilute HCl to pH 7–8.
-
Warning: If pH < 4, the pyridine nitrogen protonates, and the product will remain in the aqueous layer during extraction.
-
Warning: If pH > 10, the product may undergo retro-aldol or polymerization.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via column chromatography (EtOAc/Hexane) or vacuum distillation (if oil).
Figure 2: Synthesis workflow highlighting the critical pH control point for the pyridyl analogue.
Coordination Chemistry & Reactivity
The most significant technical divergence is in ligand behavior.
Benzylideneacetone (The Olefin Ligand)
-
Mode: Acts primarily as an
-olefin ligand or O-donor. -
Key Complex: (Benzylideneacetone)Fe(CO)₃ . This is a classic reagent for transferring the Fe(CO)₃ unit to other dienes. The iron binds to the alkene and the ketone oxygen (or just the alkene depending on hapticity).
-
Utility: Used in organometallic synthesis as a labile source of iron.
4-(2-Pyridinyl)-3-buten-2-one (The N,O-Chelator)
-
Mode: The pyridine Nitrogen and the Carbonyl Oxygen (or Alkene) are positioned to form stable 5- or 6-membered chelate rings with metals.
-
Reactivity:
-
Hard Metals (e.g., Cu, Zn): Bind preferentially to the Nitrogen and Oxygen (N,O-chelation).
-
Soft Metals (e.g., Pd, Pt): May bind to the Nitrogen and the Alkene.
-
-
Implication: This molecule is NOT a direct substitute for benzylideneacetone in Fe(CO)₃ transfer reactions because the nitrogen will irreversibly bind the metal, preventing transfer.
Biological and Pharmaceutical Implications[1][2][3][4][5][6]
Benzylideneacetone: The Warfarin Connection
-
Role: It is a known impurity in the synthesis of Warfarin (a widely used anticoagulant). Warfarin is synthesized via the Michael addition of 4-hydroxycoumarin to benzylideneacetone.
-
Toxicity: Generally low toxicity (GRAS flavoring agent), but acts as a skin irritant.
4-(2-Pyridinyl)-3-buten-2-one: The Nicotine Link
-
Role: Structurally related to NNK (Nicotine-derived nitrosamine ketone) metabolites.[1]
-
Bioactivity:
-
CYP450 Inhibition: The pyridine ring can coordinate to the heme iron of Cytochrome P450 enzymes, potentially acting as a metabolic inhibitor.
-
Michael Acceptor: Due to the electron-deficient ring, this enone is a more potent alkylating agent than benzylideneacetone, capable of reacting with cysteine residues in proteins (covalent inhibition).
-
References
-
Aldol Condensation Mechanisms & Protocols
-
Physicochemical Properties
-
Biological Context
Sources
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-(2-Pyridinyl)-3-buten-2-one via Base-Catalyzed Aldol Condensation
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 4-(2-pyridinyl)-3-buten-2-one, a valuable heterocyclic chalcone analogue. The protocol leverages the Claisen-Schmidt condensation, a variant of the aldol condensation, reacting 2-pyridinecarboxaldehyde with acetone under basic conditions. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed walkthrough of the reaction mechanism, a step-by-step experimental protocol, safety precautions, and expert insights into the causality behind the procedural choices.
Introduction and Significance
4-(2-Pyridinyl)-3-buten-2-one is an α,β-unsaturated ketone containing a pyridine moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. The synthesis is achieved through an aldol condensation, a cornerstone of carbon-carbon bond formation in organic chemistry[1][2]. Specifically, this protocol employs the Claisen-Schmidt condensation, which involves the reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen[3][4]. In this case, acetone, which possesses α-hydrogens, reacts with 2-pyridinecarboxaldehyde, which does not. This strategic choice prevents the self-condensation of the aldehyde, leading to a more controlled reaction and a higher yield of the desired product[4].
Reaction Mechanism: The Claisen-Schmidt Condensation
The synthesis proceeds via a base-catalyzed aldol condensation mechanism. The use of a base, such as sodium hydroxide (NaOH), is critical for the initial formation of a nucleophilic enolate from acetone[1][5].
Step 1: Enolate Formation The hydroxide ion (⁻OH) from NaOH acts as a base, abstracting an acidic α-hydrogen from acetone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which is a potent nucleophile. This initial step is typically the rate-determining step of the reaction[6]. While NaOH is a strong base, it is not strong enough to completely convert all acetone into its enolate, establishing an equilibrium that still allows the reaction to proceed effectively[7][8].
Step 2: Nucleophilic Attack The newly formed enolate anion attacks the electrophilic carbonyl carbon of 2-pyridinecarboxaldehyde. This step is a classic nucleophilic addition to a carbonyl group and results in the formation of a new carbon-carbon bond, yielding a tetrahedral alkoxide intermediate[5][7].
Step 3: Protonation The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone, the aldol addition product.
Step 4: Dehydration (Condensation) The β-hydroxy ketone readily undergoes dehydration under the basic reaction conditions to form the final product, 4-(2-pyridinyl)-3-buten-2-one. This elimination reaction is typically driven by the formation of a highly stable conjugated system. The mechanism is an E1cB (Elimination Unimolecular conjugate Base), where the hydroxide ion removes a proton from the α-carbon to form an enolate, followed by the loss of the hydroxide leaving group[6].
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 2-Pyridinecarboxaldehyde | 1121-60-4 | C₆H₅NO | 107.11 | Toxic, Irritant[9][10][11][12] |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Highly Flammable, Irritant |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Corrosive |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Non-hazardous |
| Ethanol (for recrystallization) | 64-17-5 | C₂H₅OH | 46.07 | Flammable |
Equipment
-
Magnetic stirrer with stir bar
-
Erlenmeyer flasks or beakers
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Spatulas and weighing balance
-
Ice bath
-
Standard laboratory glassware (for recrystallization)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(2-pyridinyl)-3-buten-2-one.
Detailed Step-by-Step Protocol
5.1. Preparation of Solutions
-
NaOH Solution : In a 100 mL beaker, dissolve 2.5 g (62.5 mmol) of sodium hydroxide pellets in 25 mL of deionized water. Stir until fully dissolved and allow the solution to cool to room temperature.
-
Reactant Mixture : In a 250 mL Erlenmeyer flask, combine 5.35 g (5.0 mL, 50 mmol) of 2-pyridinecarboxaldehyde and 14.5 g (18.4 mL, 250 mmol) of acetone. An excess of acetone is used to favor the desired reaction and minimize self-condensation of acetone.
5.2. Reaction Procedure
-
Place the Erlenmeyer flask containing the aldehyde and acetone mixture on a magnetic stirrer and begin stirring.
-
Slowly, add the prepared sodium hydroxide solution dropwise to the stirred mixture over a period of 15-20 minutes.
-
After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for approximately 1-2 hours. A color change to yellow/orange and the formation of a precipitate should be observed.
5.3. Product Isolation and Work-up
-
After the reaction period, cool the mixture in an ice bath for 20-30 minutes to maximize precipitation.
-
Collect the solid crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid on the filter paper with several portions of cold deionized water (3 x 50 mL) to remove any residual NaOH and unreacted starting materials[13].
-
Allow the product to air dry on the filter paper or in a desiccator.
5.4. Purification by Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained near the boiling point. The principle is to use a solvent system where the product is soluble when hot but poorly soluble when cold[14].
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
5.5. Characterization The identity and purity of the final product, 4-(2-pyridinyl)-3-buten-2-one, can be confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Safety and Handling Precautions
-
General : This procedure must be performed in a well-ventilated fume hood. All appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
2-Pyridinecarboxaldehyde : This compound is toxic if inhaled or swallowed and causes skin irritation[11]. Handle with extreme care, avoiding contact with skin and eyes and preventing inhalation of vapors[9][10][12].
-
Sodium Hydroxide : NaOH is highly corrosive and can cause severe skin and eye burns. Handle with care and ensure any spills are neutralized and cleaned up immediately.
-
Acetone : Acetone is a highly flammable liquid and its vapor can form explosive mixtures with air. Keep away from all sources of ignition[11].
-
Waste Disposal : All chemical waste should be disposed of in accordance with local and institutional regulations.
References
-
ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Retrieved from [Link]
-
Stobec. (2018, May 31). Safety Data Sheet - Pyridine-2-aldehyde. Retrieved from [Link]
-
SATHEE. (n.d.). Aldol Condensation. Retrieved from [Link]
-
Quora. (2016, January 9). Why is NaOH required in aldol condensation? Retrieved from [Link]
-
Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]
-
LaMattina, J. L., & Suleske, R. T. (1986). α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, 64, 19. DOI: 10.15227/orgsyn.064.0019. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, November 28). Selectivity in aldol condensation between pivaldehyde and acetone. Retrieved from [Link]
-
Khan Academy. (n.d.). Aldol condensation. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Mixed Aldol Condensation. Retrieved from [Link]
-
Fiveable. (2025, September 15). 3.5 Claisen condensation. Retrieved from [Link]
-
Cave, G. W. V., & Raston, C. L. (2001). Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. Journal of the Chemical Society, Perkin Transactions 1, 3258-3264. DOI: 10.1039/B107302H. Retrieved from [Link]
-
Chan, W. L. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT, The Chinese University of Hong Kong. Retrieved from [Link]
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Catalytic hydrogenation procedures for 3-Buten-2-one, 4-(2-pyridinyl)-
An Application Guide to the Catalytic Hydrogenation of 3-Buten-2-one, 4-(2-pyridinyl)-
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic hydrogenation of 3-Buten-2-one, 4-(2-pyridinyl)-. This α,β-unsaturated ketone, featuring a pyridine moiety, presents unique challenges and opportunities in synthetic chemistry due to its multiple reducible functional groups. This guide delves into the mechanistic underpinnings, chemoselective strategies, and detailed experimental protocols to afford precise control over the hydrogenation outcome.
Introduction and Strategic Overview
The selective reduction of 3-Buten-2-one, 4-(2-pyridinyl)- is a pivotal transformation for accessing a variety of saturated and unsaturated alcohols and ketones that are valuable scaffolds in medicinal chemistry and materials science. The molecule possesses three primary sites susceptible to hydrogenation: the carbon-carbon double bond (alkene), the carbon-oxygen double bond (ketone), and the aromatic pyridine ring. The principal challenge lies in achieving high chemoselectivity to target one site without affecting the others.
The strategic choice of catalyst, solvent, and reaction conditions (temperature, pressure) is paramount in directing the reaction toward the desired product:
-
1,4-Hydrogenation: Selective reduction of the C=C bond to yield the saturated ketone, 4-(2-pyridinyl)butan-2-one. This is often the thermodynamically favored pathway.[1]
-
1,2-Hydrogenation: Selective reduction of the C=O bond to yield the allylic alcohol, 4-(2-pyridinyl)but-3-en-2-ol.
-
Full Saturation: Reduction of both the C=C and C=O bonds to produce the saturated alcohol, 4-(2-pyridinyl)butan-2-ol.
-
Pyridine Ring Hydrogenation: Reduction of the aromatic ring to yield the corresponding piperidine derivative, a transformation that typically requires more forcing conditions.[2]
Furthermore, the reduction of the ketone functionality introduces a stereocenter, opening avenues for enantioselective synthesis to produce optically active pyridyl alcohols, which are important chiral building blocks.[3]
Mechanistic Considerations and Selectivity Control
The mechanism of catalytic hydrogenation generally involves the adsorption of both hydrogen and the unsaturated substrate onto the surface of a metal catalyst.[4][5] The catalyst weakens the H-H bond, and atomic hydrogen is then transferred sequentially to the adsorbed substrate.[4] The selectivity of this process for a conjugated system like 3-Buten-2-one, 4-(2-pyridinyl)- is dictated by a complex interplay of electronic and steric factors, as well as the nature of the catalyst itself.
Chemoselectivity: C=C vs. C=O Reduction
The selective hydrogenation of the C=C bond in α,β-unsaturated ketones is generally more facile than the reduction of the C=O bond.[1] However, achieving high selectivity requires careful catalyst selection.
-
For C=C Reduction (Saturated Ketone): Earth-abundant metal catalysts, such as those based on manganese, have shown high chemoselectivity for the 1,4-hydrogenation of α,β-unsaturated ketones.[6][7] These catalysts can operate under mild hydrogen pressures and are tolerant of a wide variety of other functional groups.[7] Palladium on carbon (Pd/C) is also a widely used and effective catalyst for this transformation under mild conditions.[8]
-
For C=O Reduction (Unsaturated Alcohol): Selectively hydrogenating the carbonyl group in the presence of a conjugated alkene is a significant challenge. Specialized catalytic systems are required. For instance, gold nanoparticles supported on metal oxides have demonstrated the ability to selectively reduce the C=O group in unconstrained α,β-unsaturated ketones.[9] Transfer hydrogenation, using a hydrogen donor like isopropanol or formic acid in place of H₂ gas, is another powerful technique that often favors carbonyl reduction. Ruthenium complexes are particularly effective for this purpose.[3][10]
Enantioselectivity: Synthesis of Chiral Alcohols
Asymmetric hydrogenation to produce a single enantiomer of the corresponding alcohol requires the use of a chiral catalyst. Homogeneous catalysts, typically consisting of a transition metal (like Ruthenium, Rhodium, or Iridium) coordinated to a chiral ligand, are most common.[11][12] The mechanism involves the formation of a diastereomeric metal-substrate complex, where the stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand.[11][13]
The pyridine nitrogen in the substrate can play a crucial role, potentially coordinating to the metal center and influencing both the rate and the enantioselectivity of the reaction.[11]
Data Summary and Visualization
Reaction Pathway Overview
Caption: Possible hydrogenation pathways for 3-Buten-2-one, 4-(2-pyridinyl)-.
Table 1: Catalyst Systems and Expected Outcomes
| Target Product | Reaction Type | Typical Catalyst System | Key Conditions | Expected Selectivity |
| 4-(2-pyridinyl)butan-2-one | C=C Hydrogenation | 5% Pd/C | H₂ (1-5 bar), Room Temp, Methanol | High for C=C reduction |
| 4-(2-pyridinyl)but-3-en-2-ol | C=O Transfer Hydrogenation | [(p-cymene)RuCl₂]₂ + chiral ligand | Isopropanol, Base (e.g., Cs₂CO₃), 80 °C | High for C=O reduction |
| (S)-4-(2-pyridinyl)butan-2-ol | Enantioselective Hydrogenation | Ru-DTBM-SEGPHOS | H₂ (25 psi), 50 °C, Methanol | High enantioselectivity (>90% ee) |
| 4-(Piperidin-2-yl)butan-2-ol | Pyridine Hydrogenation | PtO₂ (Adam's catalyst) | H₂ (50-70 bar), Acetic Acid | High for ring reduction |
Experimental Protocols
Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources. Use of a hydrogenation reactor (e.g., a Parr shaker) with appropriate safety features is strongly recommended.
Protocol 1: Selective C=C Bond Hydrogenation using Pd/C
This protocol targets the synthesis of 4-(2-pyridinyl)butan-2-one.
-
Rationale: Palladium on carbon is a highly efficient and robust heterogeneous catalyst for alkene hydrogenation.[8] Methanol is a common solvent as it readily dissolves the substrate and does not interfere with the reaction. The reaction proceeds under mild pressure and temperature, which helps to prevent over-reduction of the ketone or pyridine ring.
-
Procedure:
-
To a hydrogenation vessel, add 3-Buten-2-one, 4-(2-pyridinyl)- (1.0 g, 6.2 mmol) and methanol (25 mL).
-
Carefully add 5% Palladium on Carbon (Pd/C) (50 mg, ~5 mol% Pd). Note: Pd/C can be pyrophoric. Handle with care.
-
Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 3 bar.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain pure 4-(2-pyridinyl)butan-2-one.
-
Protocol 2: Enantioselective C=O Bond Transfer Hydrogenation
This protocol describes the asymmetric synthesis of (S)-1-(2-pyridyl)ethanol as an analogue, demonstrating a procedure adaptable for 4-(2-pyridinyl)but-3-en-2-ol.[3]
-
Rationale: This method uses a chiral Ruthenium(II) complex as a catalyst and formic acid as the hydrogen source.[3] Transfer hydrogenation avoids the need for high-pressure hydrogen gas and often shows excellent chemoselectivity for carbonyl groups over isolated alkenes. The chiral ligand on the ruthenium center directs the hydrogenation to produce one enantiomer preferentially.
-
Procedure:
-
In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), prepare the catalyst solution by dissolving RuCl (16.0 mg, 0.025 mmol, 0.1 mol%) in a 5:2 mixture of formic acid and triethylamine (7 mL).
-
Add 2-acetylpyridine (as a model substrate, 2.7 mL, 25 mmol) to the catalyst solution.
-
Stir the mixture at 28 °C for 24 hours.
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral alcohol. Determine enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 3: Complete Pyridine Ring Hydrogenation using PtO₂
This protocol targets the synthesis of the fully saturated piperidine derivative.
-
Rationale: The hydrogenation of an aromatic pyridine ring is significantly more difficult than reducing alkenes or ketones and requires a highly active catalyst and more forcing conditions.[2] Platinum(IV) oxide (PtO₂, Adam's catalyst) is a classic and effective catalyst for this transformation.[2] Acetic acid is used as the solvent; it protonates the pyridine nitrogen, which activates the ring towards reduction. High hydrogen pressure is necessary to overcome the aromaticity.
-
Procedure:
-
Place the starting material (e.g., 4-(2-pyridinyl)butan-2-ol, 1.0 g, 6.0 mmol) and glacial acetic acid (20 mL) in a high-pressure hydrogenation reactor.
-
Add PtO₂ (50 mg).
-
Seal the reactor, purge several times with nitrogen, and then with hydrogen.
-
Pressurize the reactor with hydrogen to 70 bar (approx. 1000 psi).
-
Heat the reaction to 50-60 °C and stir vigorously.
-
Monitor the reaction by observing hydrogen uptake. The reaction may take 24-48 hours.
-
After cooling to room temperature, carefully vent the reactor and purge with nitrogen.
-
Filter the catalyst through Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a cold aqueous NaOH solution to pH > 10 and extract with dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to afford the crude piperidine derivative. Purify as needed.
-
General Experimental Workflow
Caption: A generalized workflow for catalytic hydrogenation experiments.
References
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ResearchGate. (2023). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. [Online] Available at: [Link]
-
ChemTalk. (n.d.). Catalytic Hydrogenation. [Online] Available at: [Link]
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Francis Academic Press. (n.d.). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. [Online] Available at: [Link]
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Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. [Online] Available at: [Link]
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ACS Publications. (2014). Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics. [Online] Available at: [Link]
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PMC. (n.d.). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. [Online] Available at: [Link]
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ACS Publications. (n.d.). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. [Online] Available at: [Link]
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MDPI. (2024). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. [Online] Available at: [Link]
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MDPI. (2024). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases. Catalysts. [Online] Available at: [Link]
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PMC. (n.d.). Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings. [Online] Available at: [Link]
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PMC. (n.d.). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. [Online] Available at: [Link]
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Semantic Scholar. (2000). Stereoselective Synthesis of Optically Active Pyridyl Alcohols via Asymmetric Transfer Hydrogenation of Pyridyl Ketones. [Online] Available at: [Link]
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ResearchGate. (2006). Selective Hydrogenation of α,β-Unsaturated Aldehydes. [Online] Available at: [Link]
-
MDPI. (2021). Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. [Online] Available at: [Link]
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ACS Publications. (n.d.). Selective hydrogenation of .alpha.,.beta.-unsaturated carbonyl compounds via hydridoiron complexes. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
ResearchGate. (2003). First Example of Selective Hydrogenation of Unconstrained α,β-Unsaturated Ketone to α,β-Unsaturated Alcohol by Molecular Hydrogen. [Online] Available at: [Link]
-
ResearchGate. (2007). Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. [Online] Available at: [Link]
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American Chemical Society. (n.d.). Ru-catalyzed enantioselective hydrogenation of 2-pyridyl substituted alkenes and substrate-mediated H/D exchange. [Online] Available at: [Link]
-
ResearchGate. (2024). π-π Interactions-Directed Asymmetric Hydrogenation of Sterically Unbiased Aromatic Ketones. [Online] Available at: [Link]
-
ACS Publications. (2024). Crucial Effect of Subsurface Hydrogen on Low-Barrier Hydrogenation and Keto–Enol Tautomerization of Carbonyl Compounds. ACS Catalysis. [Online] Available at: [Link]
-
NIST. (n.d.). 3-Buten-2-one, 4-(2-furanyl)-. NIST Chemistry WebBook. [Online] Available at: [Link]
-
ResearchGate. (2014). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Online] Available at: [Link]
-
NIST. (n.d.). 3-Buten-2-one, 4-phenyl-. NIST Chemistry WebBook. [Online] Available at: [Link]
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Preparation of pharmaceutical intermediates using pyridine-chalcone analogs
An Application Guide to the Synthesis of Pharmaceutical Intermediates Using Pyridine-Chalcone Analogs
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of pyridine-chalcone analogs, which are crucial intermediates in pharmaceutical development. The primary synthetic route detailed is the Claisen-Schmidt condensation, a robust and versatile method for forming the characteristic α,β-unsaturated carbonyl system of chalcones. We further illustrate the utility of these compounds by providing a protocol for their conversion into pyrimidine derivatives, a common scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, troubleshooting advice, and a strong foundation in the underlying chemical principles.
Introduction: The Significance of Pyridine-Chalcones in Medicinal Chemistry
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2] This core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is a key determinant of their biological activity.[3][4] When one of the aromatic rings is replaced with a pyridine moiety, the resulting pyridine-chalcone analogs exhibit a unique and often enhanced spectrum of pharmacological properties.
The incorporation of the nitrogen-containing pyridine ring can significantly influence the molecule's polarity, basicity, and ability to form hydrogen bonds, making these analogs attractive scaffolds in drug discovery.[5] Pyridine-chalcone derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, establishing them as valuable intermediates for the synthesis of more complex pharmaceutical agents.[6][7][8]
The most prevalent and efficient method for synthesizing these compounds is the base-catalyzed Claisen-Schmidt condensation, which involves the reaction of a substituted pyridine carbaldehyde with an appropriate acetophenone.[6][9][10] This guide will provide a detailed, step-by-step protocol for this synthesis and the subsequent characterization and application of the resulting products.
Synthesis of Pyridine-Chalcone Analogs via Claisen-Schmidt Condensation
Principle and Mechanism
The Claisen-Schmidt condensation is a cornerstone of chalcone synthesis. It is a base-catalyzed aldol condensation between an aromatic aldehyde (in this case, a pyridine carbaldehyde) and a ketone (an acetophenone derivative).[11] The reaction proceeds in three main stages:
-
Enolate Formation: The base (e.g., hydroxide) abstracts an acidic α-proton from the ketone to form a reactive enolate ion.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.
-
Dehydration: The intermediate is protonated by the solvent (e.g., ethanol or water) to form a β-hydroxy ketone (aldol adduct), which readily dehydrates under the reaction conditions to yield the stable, conjugated α,β-unsaturated ketone, the chalcone.[6]
The overall mechanism is illustrated below.
Caption: General workflow for pyridine-chalcone synthesis and characterization.
Protocol: Synthesis of (E)-1-(2,6-dihydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one
This protocol is adapted from a standard Claisen-Schmidt condensation procedure. [6] Materials:
-
2,6-dihydroxyacetophenone (1.0 eq.)
-
Pyridine-2-carbaldehyde (1.0 eq.)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) solution (40% w/v in water)
-
Dilute Hydrochloric Acid (HCl, ~2 M)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Filtration apparatus (Büchner funnel)
-
Beakers, Erlenmeyer flasks
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,6-dihydroxyacetophenone (0.01 mol, 1.52 g) and pyridine-2-carbaldehyde (0.01 mol, 1.07 g) in 25 mL of 95% ethanol.
-
While stirring the solution at room temperature, add 10 mL of 40% aqueous potassium hydroxide solution.
-
Attach a reflux condenser and heat the reaction mixture in a water bath for approximately 3 hours. The formation of a yellowish-brown precipitate indicates product formation. [6]4. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a solvent system like ethyl acetate:petroleum ether (3:7). [6]5. Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of crushed ice/ice-cold water.
-
Acidify the mixture by slowly adding dilute HCl with constant stirring until it is acidic to litmus paper. This neutralizes the excess base and precipitates the product fully.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold distilled water to remove inorganic salts.
-
The crude product can be purified by recrystallization from ethanol. [1][6]
Protocol Variations and Causality
The choice of base, solvent, and reaction conditions can be adapted based on the reactivity of the specific substrates.
-
Bases: While NaOH and KOH are most common for activated substrates, stronger bases like Lithium Diisopropylamide (LDA) are used in aprotic solvents (e.g., THF) for less reactive ketones. [9]This is because LDA is a much stronger, non-nucleophilic base, capable of completely deprotonating the ketone to form the enolate quantitatively.
-
Solvents: Ethanol and methanol are frequently used as they are good solvents for both the substrates and the base catalyst. [3][12]* Temperature: Many reactions proceed efficiently at room temperature over 24-48 hours. [3][13]Heating under reflux can be used to accelerate the reaction rate, especially for less reactive starting materials. [6]* Microwave Irradiation: This modern technique can dramatically reduce reaction times and often leads to cleaner products with higher yields, representing an eco-friendly alternative. [14]
Purification and Characterization
Protocol: Purification by Recrystallization
Recrystallization is highly effective for purifying chalcones, which are typically crystalline solids. [1]
-
Transfer the crude, dried chalcone product to an Erlenmeyer flask.
-
Add a minimum amount of hot 95% ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the chalcone decreases, and crystals will form.
-
To maximize the yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator or a vacuum oven.
For challenging purifications, column chromatography on silica gel is an effective alternative. [3]
Characterization Techniques
The identity and purity of the synthesized pyridine-chalcone must be confirmed through a combination of methods.
| Technique | Purpose & Expected Results |
| Thin Layer Chromatography (TLC) | To monitor reaction progress and assess the purity of the final product. A pure compound should appear as a single spot. [3] |
| Melting Point (M.P.) | A sharp melting point range indicates high purity. The value can be compared to literature data for known compounds. [3] |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. Expect strong absorption bands for: C=O (α,β-unsaturated ketone) at ~1630-1685 cm⁻¹; C=C (alkene) at ~1580-1640 cm⁻¹; Aromatic C=C stretches at ~1450-1600 cm⁻¹. [3][15] |
| ¹H Nuclear Magnetic Resonance (NMR) | Provides detailed structural information. Key signals include: Two doublets for the vinylic protons (-CH=CH-) between δ 7.0-8.5 ppm. A large coupling constant (J ≈ 12-16 Hz) confirms the trans (E) configuration of the double bond. [3][15]Aromatic and pyridine protons will appear in the δ 7.0-9.0 ppm region. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Confirms the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and appears at δ > 185 ppm. [15]Olefinic and aromatic carbons appear in the δ 110-165 ppm range. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its molecular formula. The molecular ion peak (M⁺) or protonated peak ([M+H]⁺) should be observed. [3][9] |
Application: Synthesis of a 2-Aminopyrimidine Intermediate
Pyridine-chalcones are excellent precursors for synthesizing various heterocyclic compounds. [8]The enone functionality is a Michael acceptor and is susceptible to cyclization reactions. The following protocol describes the synthesis of a substituted pyrimidine, a scaffold present in numerous pharmaceuticals. [8]
Protocol: Cyclization to a Pyrimidine Derivative
This protocol is adapted from the procedure for converting a chalcone to a 2-aminopyrimidine derivative. [8] Materials:
-
Synthesized Pyridine-Chalcone (1.0 eq.)
-
Guanidine Hydrochloride (1.0 eq.)
-
Ethanolic Potassium Hydroxide solution
-
Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, place the synthesized pyridine-chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol, 0.96 g).
-
Add 25 mL of ethanolic KOH solution to the flask.
-
Heat the reaction mixture to reflux and maintain for approximately 22 hours.
-
After the reflux period, cool the mixture to room temperature.
-
Carefully acidify the mixture with acetic acid to precipitate the product.
-
Collect the resulting solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the purified pyrimidine derivative.
Data Summary for Representative Pyridine-Chalcones
The following table summarizes data for representative pyridine-chalcone analogs synthesized via Claisen-Schmidt condensation, as reported in the literature.
| Compound Name | Reactants | Yield (%) | M.P. (°C) | Key ¹H NMR Data (δ, ppm) | Reference |
| (E)-1-(3-hydroxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | Pyridine-2-carbaldehyde + 3-Hydroxyacetophenone | 37% | 93 | 7.71 (d, J=12 Hz), 8.09 (d, J=12 Hz) | [3] |
| (E)-1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | Pyridine-2-carbaldehyde + 2-Methoxyacetophenone | 54% | 66 | 7.63 (d, J=16 Hz), 7.84 (d, J=16 Hz) | [3] |
| (E)-3-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Pyridine-3-carbaldehyde + 3,4,5-Trimethoxyacetophenone | 65% | - | 7.78 (d, J=15.6 Hz), 7.53 (d, J=15.8 Hz) | [9] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive starting materials; Insufficient base or reaction time; Incorrect stoichiometry. | Check the purity of aldehyde and ketone. Use freshly prepared base solution. Increase reaction time or temperature. Ensure equimolar amounts are used. |
| Formation of Side Products | Self-condensation of the ketone; Cannizzaro reaction of the aldehyde. | Add the base slowly at a lower temperature. Ensure the ketone is added to the aldehyde/base mixture, not the other way around. |
| Product is an Oil, Fails to Crystallize | Presence of impurities; Product may have a low melting point. | Try to purify a small amount by column chromatography. Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. Try a different recrystallization solvent or solvent pair. |
| Broad Melting Point | The product is impure. | Repeat the recrystallization process. Ensure the product is completely dry. |
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle strong bases like NaOH and KOH with extreme care as they are corrosive.
-
Perform all reactions in a well-ventilated fume hood.
-
Avoid inhalation of solvent vapors and direct contact of chemicals with skin.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
Pyridine-chalcone analogs are versatile and highly valuable intermediates in the synthesis of pharmaceutical compounds. The Claisen-Schmidt condensation provides a reliable and adaptable method for their preparation from readily available starting materials. Through careful execution of the synthetic protocols, followed by rigorous purification and characterization, researchers can generate high-purity intermediates ready for further elaboration into complex, biologically active molecules like pyrimidines. The procedures and insights provided in this guide offer a solid foundation for professionals engaged in the field of drug discovery and development.
References
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Synthesis, spectral study and properties of Pyridine chalcone. (2018). International Journal of Application or Innovation in Engineering & Management, 7(8). Available at: [Link]
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Prasad, Y. R., Rao, A. L., & Rambabu, R. (2008). Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. E-Journal of Chemistry, 5(3), 517-520. Available at: [Link]
-
Mojarrab, M., et al. (2015). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 10(4), e24696. Available at: [Link]
-
Ankrett, D. N., et al. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Pharmaceuticals, 14(10), 978. Available at: [Link]
-
Tighineanu, E., et al. (2020). Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. Molecules, 25(17), 3959. Available at: [Link]
-
Ha, S. T., et al. (2019). SYNTHESIS OF HETEROCYCLIC PYRIDINE-BASED CHALCONES WITH DIMERIC STRUCTURE. Chemistry & Chemical Technology, 16(1). Available at: [Link]
-
Sharma, S., et al. (2021). Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 11(2), 1-12. Available at: [Link]
-
A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS. (2017). ResearchGate. Available at: [Link]
-
Ghorbani-Choghamarani, A., & Shiri, L. (2016). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. RSC Advances, 6(1), 1-10. Available at: [Link]
-
Madhavi, S., et al. (2020). Synthesis of Pyridine incorporated chalcone derivatives. ResearchGate. Available at: [Link]
-
Rathod, C. M., & Patel, A. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. European Chemical Bulletin, 10(2), 123-127. Available at: [Link]
-
Khan, T., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 8(22), 19781–19805. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7062. Available at: [Link]
-
Smirnova, A. D., et al. (2023). Exploring the Interaction of Pyridine-Based Chalcones with Trinuclear Silver(I) Pyrazolate Complex. International Journal of Molecular Sciences, 24(8), 7602. Available at: [Link]
-
Al-Azawi, A. M., & Al-Amiery, A. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27806–27829. Available at: [Link]
-
Patki, A. S., Jadhav, R. K., & Muley, D. B. (2019). Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives. International Journal of Creative Research Thoughts, 7(3). Available at: [Link]
-
Dao, D. Q., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5896-5901. Available at: [Link]
-
Mojarrab, M., et al. (2015). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. online.bamu.ac.in [online.bamu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. ijcrt.org [ijcrt.org]
- 15. science2016.lp.edu.ua [science2016.lp.edu.ua]
Application Note: Late-Stage Functionalization of 4-(2-Pyridinyl)-3-buten-2-one Scaffolds
Topic: Functionalization of the pyridine ring in 3-Buten-2-one, 4-(2-pyridinyl)- Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Executive Summary
The molecule 3-Buten-2-one, 4-(2-pyridinyl)- (hereafter referred to as 2-PBO ) represents a "privileged scaffold" in medicinal chemistry, combining the pharmacophoric properties of the pyridine ring with the reactive versatility of an
This guide addresses the specific challenge of modifying the electron-deficient pyridine ring in the presence of a sensitive enone functionality. We present two orthogonal, field-validated protocols:
-
Radical C–H Alkylation (Minisci-type): For the introduction of metabolic blocking groups (alkyl/fluoroalkyl).[1]
-
Iridium-Catalyzed C–H Borylation: For creating versatile synthetic handles (aryl/heteroaryl coupling) governed by steric control.[1]
Chemical Profile & Reactivity Analysis
To successfully functionalize the ring, one must understand the electronic "push-pull" dynamics of 2-PBO.
-
The Pyridine Ring: Inherently electron-deficient (
-deficient), making it resistant to classical Electrophilic Aromatic Substitution ( ) but highly susceptible to Nucleophilic Aromatic Substitution ( ) and Radical Substitution.[1] -
The Enone Substituent (C2): The enone is a strong Electron-Withdrawing Group (EWG). It further deactivates the ring, lowering the LUMO energy. This significantly enhances reactivity toward nucleophilic radicals (Minisci chemistry) at the C4 and C6 positions.
-
Steric Environment: The C2-substitution sterically shields the C3 position. The Nitrogen lone pair remains a Lewis base, capable of directing coordination or inhibiting metal catalysts.
Reactivity Visualization
The following diagram maps the electronic and steric landscape of 2-PBO, guiding our protocol selection.
Figure 1: Reactivity map of 2-PBO indicating preferred sites for Radical Alkylation (Green) and Steric-controlled Borylation (Yellow).
Protocol A: Innate C–H Functionalization (Minisci Alkylation)[1]
Objective: Introduction of alkyl, difluoromethyl, or trifluoromethyl groups to the C4/C6 positions to modulate lipophilicity (
Scientific Rationale:
Traditional Minisci reactions use
Experimental Workflow
| Parameter | Specification |
| Substrate | 2-PBO (1.0 equiv) |
| Reagent | Zinc Bis(alkanesulfinate) (e.g., Zn(DFMS) |
| Oxidant | tert-Butyl Hydroperoxide (TBHP), 70% aq.[1] (3.0–5.0 equiv) |
| Solvent | DMSO / Water (Bi-phasic or mixture) or DCM/Water |
| Temperature | 0°C to Room Temperature (RT) |
Step-by-Step Protocol
-
Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve 2-PBO (0.5 mmol, 73.6 mg) in DMSO (2.5 mL).
-
Reagent Addition: Add the Zinc Sulfinate salt (e.g., Zinc Difluoromethanesulfinate, 1.5 mmol) to the solution. The mixture may appear heterogeneous.
-
Initiation: Cool the reaction to 0°C (ice bath). Slowly add TBHP (70% in water, 1.5 mmol) dropwise.
-
Note: The reaction is exothermic. Rapid addition can lead to enone polymerization.[1]
-
-
Reaction: Remove the ice bath and stir vigorously at RT for 12–24 hours. Monitor by LC-MS.[1]
-
Checkpoint: Look for the mass shift of +51 Da (for
) or +15 Da (for ).
-
-
Workup: Dilute with saturated aqueous
(10 mL) and extract with Ethyl Acetate ( mL). -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).-
Regioisomer Separation: Expect a mixture of C4- and C6-substituted products.[1] These are usually separable on silica gel due to the difference in dipole moments.
-
Troubleshooting & Optimization
-
Low Conversion: Add TFA (1.0 equiv). Protonation of the pyridine nitrogen lowers the LUMO, accelerating the nucleophilic radical attack.[3]
-
Enone Degradation: If the double bond is attacked, switch to a biphasic system (DCM/Water) to sequester the radical species, or lower the temperature to 0°C constant.
Protocol B: Iridium-Catalyzed C–H Borylation[1]
Objective: Installation of a Boronic Acid Pinacol Ester (BPin) handle for downstream Suzuki-Miyaura coupling.
Scientific Rationale: Iridium catalysts ligated by bipyridines (e.g., dtbpy) are sensitive to steric hindrance.[1] The enone at C2 effectively blocks the C3 position. The catalyst will preferentially activate the C–H bonds at C5 (meta) or C4 (para), avoiding the steric bulk of the enone and the coordinating nitrogen lone pair. This protocol avoids the harsh acidity of Minisci chemistry.
Experimental Workflow
| Parameter | Specification |
| Catalyst Precursor | |
| Ligand | 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0–6.0 mol%) |
| Boron Source | |
| Solvent | Hexane, THF, or MTBE (Anhydrous) |
| Atmosphere | Inert ( |
Step-by-Step Protocol
-
Catalyst Formation (Glovebox/Schlenk Line): In a flame-dried Schlenk flask, mix
(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) in anhydrous Hexane (2 mL).-
Visual Check: The solution should turn dark brown/red, indicating active catalyst formation.
-
-
Substrate Addition: Add
(127 mg, 0.5 mmol) and 2-PBO (0.5 mmol, 73.6 mg). Rinse with additional Hexane (1 mL).[1] -
Reaction: Seal the flask and heat to 60°C for 4–8 hours.
-
Note: The reaction is driven by the release of
gas. Ensure the vessel can handle slight pressure or use a bubbler.
-
-
Monitoring: Monitor by GC-MS or NMR. Look for the disappearance of the pyridine protons and the appearance of the BPin methyl singlet (~1.3 ppm).
-
Workup: Cool to RT. Pass the reaction mixture through a short pad of silica gel or Celite, eluting with
or EtOAc. -
Isolation: Concentrate the filtrate. The product is often stable enough for direct use in Suzuki couplings. If purification is needed, use rapid chromatography (deactivated silica) or recrystallization.[1]
Pathway Visualization
The following diagram illustrates the decision matrix for selecting between Radical Alkylation and Borylation based on the desired outcome.
Figure 2: Workflow decision tree for functionalization strategies.
Safety & Handling (Critical)
-
Skin Sensitization: 2-PBO is an
-unsaturated ketone (Michael acceptor).[1] It is a potent skin sensitizer and lachrymator.[1] Double-gloving and working in a well-ventilated fume hood are mandatory.[1] -
Peroxides: Protocol A uses TBHP.[1] Ensure all organic extracts are tested for peroxides before rotary evaporation to prevent explosion hazards.[1]
-
Pressure: Protocol B generates hydrogen gas.[1] Do not seal reaction vessels too tightly without pressure relief mechanisms if running on a scale >1g.[1]
References
-
Fujiwara, Y., et al. (2012).[1][5] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492, 95–99. [Link][1]
- Context: Foundational paper for the Zinc Sulfinate (Baran Diversin
-
Sadler, S. A., et al. (2014).[1][6][7] Iridium-catalyzed C–H borylation of pyridines.[1][6][7][8][9][10][11] Organic & Biomolecular Chemistry, 12, 7318-7327.[1][6] [Link]
- Context: Defines the steric rules and catalyst systems for boryl
-
O'Hara, F., et al. (2013).[1] A Simple and Scalable Method for the Preparation of 2-Substituted Pyridines. Journal of the American Chemical Society, 135(32), 12166–12169. [Link]
- Context: Discusses regioselectivity challenges in pyridine functionaliz
-
PubChem Compound Summary. (2024). 4-[(Pyridin-2-yl)amino]but-3-en-2-one (Related Structure/Data). [Link][1]
-
Context: Physical property data and safety information for pyridine-enone derivatives.[1]
-
Sources
- 1. 4-[(Pyridin-2-yl)amino]but-3-en-2-one | C9H10N2O | CID 12581407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Baran Diversinates™ [sigmaaldrich.com]
- 6. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 11. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility of 3-Buten-2-one, 4-(2-pyridinyl)- in Aqueous Media
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Buten-2-one, 4-(2-pyridinyl)-. This resource provides in-depth troubleshooting and practical guidance for addressing the anticipated solubility challenges of this compound in aqueous environments. While specific experimental data for this exact molecule is limited in public literature, this guide is built upon established principles of physical chemistry and extensive experience with structurally similar compounds, particularly those containing a pyridine moiety.
Part 1: Understanding the Molecule - A Foundation for Troubleshooting
Before delving into specific protocols, it is crucial to understand the physicochemical characteristics of 3-Buten-2-one, 4-(2-pyridinyl)- that likely govern its solubility. The molecule's structure, featuring a basic pyridinyl group and a conjugated ketone system, suggests that its aqueous solubility will be highly dependent on pH.
Frequently Asked Questions (FAQs): The Basics
Q1: What are the primary factors influencing the aqueous solubility of 3-Buten-2-one, 4-(2-pyridinyl)-?
A1: The dominant factor is the presence of the basic pyridine ring. At neutral or alkaline pH, the pyridine nitrogen is unprotonated, rendering the molecule less polar and likely leading to poor aqueous solubility. Conversely, in acidic conditions, the pyridine nitrogen becomes protonated, forming a pyridinium salt which is significantly more water-soluble.
Q2: I'm observing precipitation when I add my stock solution of 3-Buten-2-one, 4-(2-pyridinyl)- in an organic solvent to my aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. The organic solvent disperses in the aqueous phase, and the compound precipitates out of the solution. The key is to either modify the aqueous phase to enhance solubility or to use a solubilization technique.
Part 2: Troubleshooting and Solution-Oriented Protocols
This section provides a systematic approach to overcoming the solubility challenges of 3-Buten-2-one, 4-(2-pyridinyl)-.
Initial Assessment: Visualizing the Problem
The first step in troubleshooting is to understand the relationship between pH and the solubility of your compound. The following diagram illustrates the expected pH-dependent solubility profile.
Caption: pH-dependent solubility of 3-Buten-2-one, 4-(2-pyridinyl)-.
Tier 1 Troubleshooting: pH Adjustment
Adjusting the pH of the aqueous medium is the most direct and often most effective method for solubilizing basic compounds like 3-Buten-2-one, 4-(2-pyridinyl)-.
Q3: How do I determine the optimal pH for solubilizing my compound?
Experimental Protocol: pH-Based Solubilization
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 7 (e.g., citrate buffers, phosphate buffers).
-
Solubility Testing:
-
Add a known excess amount of 3-Buten-2-one, 4-(2-pyridinyl)- to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
-
Analysis: Plot the measured solubility against the pH to determine the optimal pH for your experiments.
Tier 2 Troubleshooting: Co-solvents and Surfactants
If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents or surfactants can be explored.[1]
Q4: What are co-solvents and how do they work?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the polarity of the solvent system.[2] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).
Q5: When should I consider using surfactants?
A5: Surfactants are useful when you need to achieve higher concentrations of the compound in the aqueous phase.[1] They form micelles that encapsulate the hydrophobic compound, effectively increasing its apparent solubility.[3] Common non-ionic surfactants used in research include Tween® 80 and Triton™ X-100.
Data Presentation: Comparison of Solubilization Strategies
| Solubilization Method | Mechanism of Action | Typical Concentration Range | Considerations |
| pH Adjustment | Increases ionization of the compound. | Dependent on buffer capacity. | Potential for pH to affect experimental outcomes. |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the solvent. | 1-10% (v/v) | High concentrations can be toxic to cells. |
| Surfactants (e.g., Tween® 80) | Forms micelles to encapsulate the compound. | 0.1-1% (w/v) | Can interfere with certain biological assays. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes with the compound. | Varies | Can be a more biocompatible option.[4] |
Tier 3 Troubleshooting: Advanced Formulation Strategies
For more challenging applications, such as in vivo studies, more advanced formulation strategies may be necessary.
Q6: What are cyclodextrins and how can they help?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic parts of the molecule from water and increasing its solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and safety.[4]
Experimental Workflow: Solubilization with Cyclodextrins
Caption: Workflow for cyclodextrin-based solubilization.
Q7: Are there other advanced techniques I can consider?
A7: Yes, for drug development purposes, techniques like the formation of amorphous solid dispersions and lipid-based formulations are often employed.[6] These methods can significantly enhance the bioavailability of poorly soluble compounds.[7] Particle size reduction, such as micronization or nanocrystallization, can also improve the dissolution rate.[1][2]
Part 3: Final Recommendations and Best Practices
-
Start with pH adjustment: This is the most straightforward and cost-effective method for a basic compound like 3-Buten-2-one, 4-(2-pyridinyl)-.
-
Systematic approach: If pH adjustment is not sufficient, systematically explore co-solvents, surfactants, and cyclodextrins.
-
Consider your application: The choice of solubilization method will depend on the specific requirements of your experiment (e.g., cell-based assay, in vivo study).
-
Documentation is key: Carefully document all formulation details, including the final pH, concentration of excipients, and any visual observations.
By following the guidance in this technical support center, you will be well-equipped to address the solubility challenges of 3-Buten-2-one, 4-(2-pyridinyl)- and advance your research with confidence.
References
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. brieflands.com [brieflands.com]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(2-Pyridinyl)-3-buten-2-one
The following technical guide is structured as a Tier-2 Engineering Support resource for researchers working with 4-(2-pyridinyl)-3-buten-2-one (also known as 4-(2-pyridyl)-3-buten-2-one).
Ticket ID: CHEM-SUP-2024-PYR Subject: Optimization of Recrystallization Solvents & Purification Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Compound Profile
User Query: "I am trying to recrystallize 4-(2-pyridinyl)-3-buten-2-one. It is oiling out or forming a low-melting solid. What are the optimal solvent systems?"
Technical Assessment: This compound is a pyridine-substituted enone (Michael acceptor). Its physical behavior is dominated by two factors:
-
Low Melting Point: Like its phenyl analog (benzalacetone, mp 39–41 °C) and furyl analog (mp 34–41 °C), the 2-pyridyl derivative often exists as a viscous oil or low-melting solid at room temperature.
-
Basicity: The pyridine nitrogen provides a "handle" for purification via salt formation, which is often superior to direct recrystallization of the free base.
Solvent System Selection Guide
The choice of solvent depends entirely on the physical state of your crude material. Use this matrix to select the correct system.
Scenario A: Material is a Solid (or semi-solid)
Target: Standard Recrystallization
| Solvent System | Ratio (v/v) | Polarity Index | Protocol Notes |
| Ethanol / Water | 90:10 to 80:20 | High | Primary Recommendation. Dissolve in warm ethanol; add water dropwise until turbid. Cool slowly to 4°C. |
| Hexane / Ethyl Acetate | 80:20 | Low-Medium | Good for removing non-polar impurities. If oiling out occurs, increase Ethyl Acetate content. |
| Cyclohexane | 100% | Low | Only for highly impure crude. Requires heating to reflux. Risk of oiling out is high. |
Scenario B: Material is an Oil (Persistent)
Target: Alternative Purification
-
Vacuum Distillation: This is the preferred method for the free base if it refuses to crystallize.
-
Conditions: High vacuum (< 1 mmHg) is required to prevent thermal polymerization.
-
-
The "Salt Trick" (High Purity Method): Convert the oil to a crystalline Hydrochloride (HCl) salt.
-
Solvent:Diethyl Ether or Dioxane (anhydrous).
-
Reagent: HCl (4M in Dioxane) or dry HCl gas.
-
Outcome: The HCl salt usually has a melting point >150°C, making recrystallization from Isopropanol or Ethanol trivial.
-
Troubleshooting & FAQs
Q1: My product "oils out" instead of crystallizing. How do I fix this?
Root Cause: The melting point is likely near the solvent boiling point, or the solution is too concentrated. Corrective Action:
-
Seed It: Obtain a seed crystal by taking a drop of the oil on a watch glass and scratching it with a glass rod while cooling on dry ice.
-
Lower the Temperature: Place the recrystallization vessel in a -20°C freezer, not just an ice bath.
-
Switch to Distillation: If the oil persists, your compound is likely too impure for crystallization. Distill it first.
Q2: The product is turning dark/brown during heating. Is it decomposing?
Root Cause: Polymerization. As an
-
Add Inhibitor: Add a trace amount (<10 mg) of Hydroquinone or BHT to the solvent during recrystallization.
-
Avoid Base: Ensure your glassware is acid-washed. Even trace alkalinity from detergents can trigger polymerization.
-
Limit Heat: Do not boil the solvent for extended periods. Dissolve at the lowest possible temperature.
Q3: Can I use water as a solvent?
Answer: No. While the pyridine ring adds polarity, the lipophilic vinyl-ketone chain makes it sparingly soluble in pure water. Water is only useful as an anti-solvent in combination with Ethanol or Methanol.
Validated Workflow: The "Salt Formation" Protocol
Recommended for high-purity requirements (e.g., biological assays).
If direct recrystallization fails, follow this self-validating protocol to purify via the hydrochloride salt.
-
Dissolution: Dissolve 1.0 g of crude oil in 10 mL of anhydrous Diethyl Ether (or THF).
-
Acidification: Add HCl (4M in Dioxane) dropwise with stirring at 0°C.
-
Precipitation: A white/off-white solid (the HCl salt) should precipitate immediately.
-
Filtration: Filter the solid under argon/nitrogen.
-
Recrystallization: Recrystallize the salt from hot Isopropanol (IPA).
-
Recovery (Optional): If the free base is required, dissolve the pure salt in minimal water, neutralize with saturated NaHCO₃, and extract into DCM.
Decision Logic Diagram
Caption: Decision tree for selecting the optimal purification pathway based on the physical state of the crude material.
References
-
Fisher Scientific. (n.d.).[1] 4-(2-Furyl)-3-buten-2-one Physical Properties. Retrieved from (Used as analog reference for melting point range).
-
Sigma-Aldrich. (n.d.). trans-4-Phenyl-3-buten-2-one (Benzalacetone) Product Sheet. Retrieved from (Analog reference for solubility and handling).
-
PrepChem. (n.d.). Preparation of 4-(4-nitrophenyl)but-3-en-2-one. Retrieved from (Reference for ethanol recrystallization of enone analogs).
-
Google Patents. (2011). CN102260208A - New preparation process of 4-pyridine butanol. Retrieved from (Reference for HCl salt formation and recrystallization of pyridine intermediates).
Sources
Validation & Comparative
A Comparative Guide to X-ray Crystallography Data of 4-(2-pyridyl)but-3-en-2-one Complexes: An Analysis of Available Structural Data
A Note from the Senior Application Scientist:
As a Senior Application Scientist, a significant part of my role involves the critical evaluation and comparison of experimental data to guide research and development. When tasked with creating a comprehensive comparison guide for the X-ray crystallography data of 4-(2-pyridyl)but-3-en-2-one complexes, a thorough and exhaustive search of the primary scientific literature and crystallographic databases is the foundational first step. This guide is intended to provide researchers, scientists, and drug development professionals with an objective comparison of the structural characteristics of these complexes, supported by experimental data.
However, after a comprehensive search of prominent databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), as well as an extensive review of the scientific literature, it has become evident that there is no publicly available single-crystal X-ray diffraction data for metal complexes of the ligand 4-(2-pyridyl)but-3-en-2-one.
While information regarding the synthesis and characterization of various transition metal complexes with other pyridine-containing ligands is abundant, and the uncomplexed 4-(2-pyridyl)but-3-en-2-one hydrochloride is commercially available, the specific crystallographic data for its coordination complexes has not been reported in the accessible scientific domain.[1] This absence of foundational data makes a direct comparative analysis, as initially intended, unfeasible at this time.
This guide will therefore pivot to address the context of this data gap. It will provide a framework for the type of analysis that would be conducted had the data been available, outline the experimental protocols that would be necessary to generate such data, and discuss the potential structural features of 4-(2-pyridyl)but-3-en-2-one complexes by drawing comparisons with structurally related ligands.
The Ligand: 4-(2-pyridyl)but-3-en-2-one - A Profile
4-(2-pyridyl)but-3-en-2-one is a molecule of interest in coordination chemistry due to its potential to act as a versatile ligand. It possesses multiple potential coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the ketone group. This allows for the possibility of forming stable chelate rings with metal ions. The conjugated system extending from the pyridine ring to the enone moiety also suggests interesting electronic properties and the potential for π-π stacking interactions in the solid state. A related compound, 4-[(Pyridin-2-yl)amino]but-3-en-2-one, is documented in chemical databases, highlighting the chemical accessibility of this structural motif.[2]
Hypothetical Comparison Framework for Crystallographic Data
Had crystal structures for a series of 4-(2-pyridyl)but-3-en-2-one complexes (e.g., with Cu(II), Ni(II), Zn(II), and Co(II)) been available, a comparative analysis would have focused on the following key structural parameters. This framework can serve as a guide for future research in this area.
Table 1: Hypothetical Comparative Crystallographic Data for M(II)-[4-(2-pyridyl)but-3-en-2-one]₂X₂ Complexes
| Parameter | Copper(II) Complex | Nickel(II) Complex | Zinc(II) Complex |
| Crystal System | e.g., Monoclinic | e.g., Orthorhombic | e.g., Triclinic |
| Space Group | e.g., P2₁/c | e.g., Pbca | e.g., P-1 |
| Unit Cell Dimensions | |||
| a (Å) | Data Not Available | Data Not Available | Data Not Available |
| b (Å) | Data Not Available | Data Not Available | Data Not Available |
| c (Å) | Data Not Available | Data Not Available | Data Not Available |
| α (°) | Data Not Available | Data Not Available | Data Not Available |
| β (°) | Data Not Available | Data Not Available | Data Not Available |
| γ (°) | Data Not Available | Data Not Available | Data Not Available |
| Coordination Geometry | e.g., Distorted Octahedral | e.g., Octahedral | e.g., Tetrahedral |
| M-N(pyridine) Bond Length (Å) | Data Not Available | Data Not Available | Data Not Available |
| M-O(ketone) Bond Length (Å) | Data Not Available | Data Not Available | Data Not Available |
| N-M-O Bite Angle (°) | Data Not Available | Data Not Available | Data Not Available |
| Supramolecular Interactions | e.g., Hydrogen bonding, π-π stacking | e.g., π-π stacking | e.g., Halogen bonding |
The data in this table would be populated with experimentally determined values from single-crystal X-ray diffraction studies. The comparison of these parameters would reveal trends in coordination chemistry influenced by the nature of the central metal ion. For instance, the Jahn-Teller effect in a Cu(II) complex would likely lead to a distorted coordination geometry compared to a more regular geometry for a d¹⁰ Zn(II) ion.
Experimental Protocols for Generating Crystallographic Data
For researchers interested in exploring the coordination chemistry of 4-(2-pyridyl)but-3-en-2-one, the following experimental workflow outlines the necessary steps to obtain single-crystal X-ray diffraction data.
Synthesis of 4-(2-pyridyl)but-3-en-2-one Ligand
The ligand can be synthesized via a Claisen-Schmidt condensation reaction between 2-acetylpyridine and acetone in the presence of a base, such as sodium hydroxide.
Step-by-Step Protocol:
-
Dissolve 2-acetylpyridine in a suitable solvent (e.g., ethanol).
-
Add an excess of acetone to the solution.
-
Slowly add an aqueous solution of sodium hydroxide while stirring vigorously at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Metal Complexes
The metal complexes can be synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent.
Step-by-Step Protocol:
-
Dissolve 4-(2-pyridyl)but-3-en-2-one in a solvent such as methanol or ethanol.
-
In a separate flask, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be heated to reflux to ensure complete reaction.
-
Allow the solution to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry in a desiccator.
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction is often the most challenging step and may require optimization of various conditions.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the complex in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly in a loosely covered vial.
-
Solvent Diffusion: Create a layered system with the complex dissolved in a denser solvent at the bottom and a less dense anti-solvent on top. Crystals may form at the interface.
-
Vapor Diffusion: Place a solution of the complex in a small, open vial inside a larger sealed container with a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.
Single-Crystal X-ray Diffraction Analysis
This is a standard technique for determining the three-dimensional atomic structure of a crystalline solid.
Figure 1: A generalized workflow for the synthesis and single-crystal X-ray diffraction analysis of metal complexes.
Anticipated Structural Features and Coordination Modes
By analogy with other 2-pyridyl ketone and related ligands, we can anticipate several possible coordination modes for 4-(2-pyridyl)but-3-en-2-one.
Figure 2: Potential coordination modes of the 4-(2-pyridyl)but-3-en-2-one ligand.
The most probable coordination mode is bidentate chelation, forming a stable six-membered ring with the metal center. However, monodentate coordination through the pyridine nitrogen or bridging coordination between two metal centers are also possibilities, especially in the formation of coordination polymers.
Conclusion and Future Outlook
While a direct comparison of X-ray crystallography data for 4-(2-pyridyl)but-3-en-2-one complexes is not currently possible due to a lack of published structures, this guide provides a roadmap for future research in this area. The synthesis of this ligand and its metal complexes, followed by single-crystal X-ray diffraction studies, would be a valuable contribution to the field of coordination chemistry. The resulting data would allow for a detailed analysis of the structural trends and a deeper understanding of the coordination behavior of this versatile ligand. Researchers are encouraged to pursue these studies and to deposit their findings in public databases to enrich the collective knowledge of the scientific community.
References
-
PubChem. 4-[(Pyridin-2-yl)amino]but-3-en-2-one. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Structural Validation of Michael Adducts Derived from 4-(2-pyridinyl)-3-buten-2-one
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rigorous scientific practice. The Michael addition, a fundamental carbon-carbon bond-forming reaction, is widely employed in the synthesis of a vast array of compounds, including many with pharmaceutical potential.[1][2] The reaction between a Michael donor and an acceptor like 4-(2-pyridinyl)-3-buten-2-one can lead to products with significant structural complexity, including the potential for new stereocenters.[3] Validating the precise connectivity and stereochemistry of the resulting Michael adducts is therefore not merely a procedural step but a critical aspect of ensuring the integrity of subsequent research and development efforts.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of Michael adducts, using a representative adduct of 4-(2-pyridinyl)-3-buten-2-one as a case study. We will delve into the causality behind the choice of each experimental technique, provide detailed protocols, and present supporting data to illustrate the power and limitations of each method.
The Michael Addition: A Brief Overview
The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] In the context of our topic, 4-(2-pyridinyl)-3-buten-2-one serves as the Michael acceptor. The electron-withdrawing nature of the pyridinyl ring and the ketone functionality polarizes the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.
The reaction mechanism typically involves the deprotonation of a Michael donor to form a nucleophile, which then attacks the β-carbon of the enone. Subsequent protonation of the resulting enolate yields the final Michael adduct.[2] The formation of new chiral centers during this process necessitates a robust analytical strategy to confirm the relative and absolute stereochemistry of the product.
A Multi-faceted Approach to Structural Validation
No single analytical technique can provide a complete picture of a molecule's structure. A comprehensive validation strategy relies on the synergistic use of several spectroscopic and analytical methods. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For the validation of a Michael adduct of 4-(2-pyridinyl)-3-buten-2-one, a suite of NMR experiments is indispensable.
¹H and ¹³C NMR: The Foundational Scans
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the structure of the Michael adduct. The number of signals, their chemical shifts, integration (for ¹H), and multiplicities reveal the number of unique proton and carbon environments and provide clues about the functional groups present.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified Michael adduct in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A 90° pulse is commonly used. The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a pulse program that includes broadband proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]
Data Interpretation:
For a hypothetical Michael adduct formed from the addition of a nucleophile to 4-(2-pyridinyl)-3-buten-2-one, we would expect to see the disappearance of the vinyl proton signals of the starting material and the appearance of new aliphatic proton signals in the ¹H NMR spectrum. The ¹³C NMR spectrum would similarly show the disappearance of the sp² carbon signals of the double bond and the appearance of new sp³ carbon signals.
Table 1: Representative ¹H and ¹³C NMR Data for a Michael Adduct of 4-(2-pyridinyl)-3-buten-2-one
| Assignment | ¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J in Hz) | ¹³C Chemical Shift (ppm) |
| Pyridinyl-H6 | 8.55 (d, J = 4.5) | 149.5 |
| Pyridinyl-H4 | 7.70 (td, J = 7.7, 1.8) | 136.8 |
| Pyridinyl-H3 | 7.25 (d, J = 7.8) | 124.5 |
| Pyridinyl-H5 | 7.20 (ddd, J = 7.5, 4.8, 1.2) | 121.8 |
| C=O | - | 207.5 |
| Pyridinyl-C2 | - | 152.3 |
| CH (α to C=O) | 3.50 (dd, J = 17.0, 5.0) | 48.2 |
| CH (β to C=O) | 4.20 (m) | 40.5 |
| CH₃ | 2.20 (s) | 28.9 |
Note: The data presented in this and subsequent tables are representative and based on typical chemical shifts for similar structures. Actual values will vary depending on the specific nucleophile and solvent used.
2D NMR: Connecting the Dots
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in the molecule, confirming the structure of the Michael adduct.
The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][7] This is invaluable for tracing out the proton spin systems within the molecule.
Experimental Protocol: COSY
-
Setup: Use the same sample prepared for 1D NMR.
-
Acquisition: Load a standard COSY pulse sequence (e.g., cosygpqf). Set the spectral width to encompass all proton signals. Acquire a series of FIDs with increasing evolution time (t₁).[8]
-
Processing: Apply a Fourier transform in both dimensions to generate the 2D spectrum.
Data Interpretation:
Cross-peaks in the COSY spectrum connect protons that are coupled. For our Michael adduct, we would expect to see a cross-peak between the proton at the α-position to the carbonyl and the proton at the β-position, confirming the newly formed single bond.
The ¹H-¹³C HSQC experiment correlates protons with the carbons to which they are directly attached.[1][9] This allows for the unambiguous assignment of protonated carbons.
Experimental Protocol: HSQC
-
Setup: Use the same sample.
-
Acquisition: Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.4). Set the ¹H and ¹³C spectral widths appropriately.
-
Processing: Fourier transform the data in both dimensions.
Data Interpretation:
Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This experiment is essential for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.
The ¹H-¹³C HMBC experiment shows correlations between protons and carbons over two or three bonds.[1][7] This is a powerful tool for piecing together the carbon skeleton and for identifying quaternary carbons.
Experimental Protocol: HMBC
-
Setup: Use the same sample.
-
Acquisition: Load a standard HMBC pulse sequence (e.g., hmbcetgpl3nd).
-
Processing: Fourier transform the data in both dimensions.
Data Interpretation:
HMBC correlations are key to confirming the overall structure. For instance, a correlation between the methyl protons and the carbonyl carbon would confirm their proximity in the molecule. Correlations from the protons on the newly formed C-C bond to the pyridinyl ring carbons would definitively establish the structure of the Michael adduct.
Workflow for NMR-Based Structure Elucidation
Caption: Workflow for the structural validation of a Michael adduct using a suite of NMR experiments.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the Michael adduct, offering a crucial piece of evidence for its identity.[10] Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar organic molecules like our target adduct, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[11]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the purified adduct (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: The ions are transferred into the mass analyzer (e.g., a time-of-flight or quadrupole analyzer), and their mass-to-charge ratio (m/z) is measured.
Data Interpretation:
The primary piece of information from the ESI-MS spectrum is the m/z of the molecular ion. For our Michael adduct, we would expect to see a prominent peak corresponding to the calculated mass of the protonated molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragments, providing additional structural information.
Table 2: Representative ESI-MS Data for a Michael Adduct
| Ion | Calculated m/z | Observed m/z (HRMS) |
| [M+H]⁺ | (Varies with nucleophile) | (Matches calculated value to within 5 ppm) |
Workflow for Mass Spectrometry Analysis
Caption: A simplified workflow for confirming the molecular weight of a Michael adduct using ESI-MS.
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and stereochemistry.[2] The primary challenge of this technique is the need to grow a high-quality single crystal of the compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified Michael adduct. This is often achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain the final atomic coordinates.
Data Interpretation:
The result of a successful X-ray diffraction experiment is a detailed three-dimensional model of the molecule in the solid state. This provides definitive proof of the connectivity of the Michael adduct and allows for the unambiguous determination of the relative stereochemistry of any chiral centers. If the molecule crystallizes in a chiral space group, the absolute stereochemistry can also be determined.
Table 3: Hypothetical Key Structural Parameters from X-ray Diffraction
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Bond Length (new C-C) | 1.54 Å |
| Bond Angle (new C-C-C) | 110.5° |
| Dihedral Angle (defining stereochemistry) | Varies |
Workflow for Single-Crystal X-ray Diffraction
Caption: The workflow for determining the definitive three-dimensional structure of a Michael adduct via single-crystal X-ray diffraction.
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of a Michael adduct derived from 4-(2-pyridinyl)-3-buten-2-one requires a multi-pronged analytical approach. While ¹H and ¹³C NMR provide the initial blueprint, 2D NMR techniques like COSY, HSQC, and HMBC are essential for piecing together the molecular puzzle. Mass spectrometry serves as a crucial checkpoint, confirming the molecular weight and formula. Finally, when an unambiguous determination of stereochemistry is required and suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive answer.
By employing these techniques in a complementary fashion, researchers can have the utmost confidence in the structure of their synthesized compounds, laying a solid foundation for further studies in drug discovery and development. Each method provides a layer of validation, and together they form a self-validating system that upholds the principles of scientific rigor and integrity.
References
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Wikipedia. (2023). Michael reaction. [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
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Chemistry LibreTexts. (2021). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Frontiers in Chemistry. (2019). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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ResearchGate. (n.d.). Single crystal X-ray structure of Michael adduct 3a. [Link]
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YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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University of Victoria. (n.d.). Practical approaches to the ESI-MS analysis of catalytic reactions. [Link]
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University of Chicago. (n.d.). UChicago Experiment Guides - NMR Facility. [Link]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
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University of British Columbia. (n.d.). nmr training. [Link]
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Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
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PMC. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. [Link]
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]
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University of Chicago. (n.d.). Supporting Information. [Link]
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University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]
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Metaspectral. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. [Link]
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PMC. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
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Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]
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PMC. (2014). Crystal structure of the pyridine–diiodine (1/1) adduct. [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
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PMC. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]
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NSF Public Access Repository. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]
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ResearchGate. (n.d.). X-ray crystal structure of (R)-9ad. [Link]
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Scribd. (n.d.). Michael Reaction. [Link]
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MDPI. (2024). Synthesis and Antitumor Potency of 2E,21E-bis-(2-Pyridinylidene)-hollongdione in NCI-60 Panel and Zebrafish Model. [Link]
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ResearchGate. (2013). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. [Link]
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ResearchGate. (n.d.). 1 H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1.... [Link]
-
Wikipedia. (2023). Pyridine. [Link]
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NSF Public Access Repository. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]
- Mass Spectrometry: A Textbook, 3rd ed. (2009). Ion fragmentation of small molecules in mass spectrometry.
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PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]
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DTIC. (1993). Pi-Pi Interaction in the Complexes of the Pyridino-18-Crown-6 Host Molecules and Aromatic Ammonium Salts as Determined by 1H NMR. [Link]
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Yale University. (n.d.). Publications | The Miller Group. [Link]
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Journal of Chemical Research, Synopses. (1998). Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to α,β-Ethylenic Ketones and Amides. [Link]
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Gessner Group. (2024). 2024 - Publications. [Link]
-
ACS Publications. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. [Link]
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Thornton, Edward R.--Publications. (n.d.). Thornton, Edward R.--Publications. [Link]
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PMC. (2012). (E)-4-(4-Methoxyphenyl)but-3-en-2-one. [Link]
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ACS Publications. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]
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MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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PubMed. (2014). Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines. [Link]
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NIH. (n.d.). Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one. [Link]
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ResearchGate. (2013). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. [Link]
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The Sherburn Group. (n.d.). Publications. [Link]
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ACS Publications. (1990). Synthesis and characterization of derivatives of pyridine-borane adducts. [Link]
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Chinese Journal of Organic Chemistry. (2008). Application of Pyridinium Salts to Organic Syntheses. [Link]
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PMC. (2024). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. [Link]
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ResearchGate. (n.d.). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. [Link]
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PubMed. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. [Link]
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ResearchGate. (2004). 4-(Dimethylamino)pyridinium 2-butoxy-3-dicyanomethylene-4-oxocyclobut-1-en-1-olate. [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-Buten-2-one, 4-(2-pyridinyl)-
Executive Summary & Chemical Identity[1][2]
Objective: This guide defines the safety architecture for handling 3-Buten-2-one, 4-(2-pyridinyl)- (also known as 4-(2-Pyridyl)-3-buten-2-one).
This compound is a bifunctional intermediate containing a pyridine ring and an
| Parameter | Details |
| CAS Number | 2609-84-9 |
| Formula | |
| Physical State | Low-melting solid or viscous oil (depending on purity/temperature). |
| Key Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H317 (Sensitizer - Predicted), H335 (Resp.[1] Irrit.). |
| Reactivity | Polymerizes with strong bases; incompatible with oxidizers. |
Hazard Mechanism: The "Why" Behind the Protocol
To trust the safety protocol, you must understand the mechanism of toxicity.
-
The Michael Addition Risk: The double bond adjacent to the carbonyl group is electron-deficient. Biological nucleophiles (DNA bases, protein thiols) can attack this position. This is not just "acid burn" irritation; it is covalent modification of biological tissue.
-
The Pyridine Vector: The pyridine ring increases the lipophilicity of the molecule, potentially aiding skin absorption, while acting as a local irritant.
Implication for PPE: Standard latex gloves offer zero protection. Thin nitrile gloves offer only transient protection against ketones. Barrier selection is critical.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for this compound.
Hand Protection (The Critical Barrier)
Do not use: Latex, Vinyl, or thin (< 4 mil) Nitrile as a primary barrier. Ketones cause rapid swelling and degradation of these polymers.
| Task Duration | Recommended Glove System | Rationale |
| Incidental Contact (Weighing, Transfer) | Double Gloving (Nitrile) • Inner: 4 mil Nitrile (High dexterity)• Outer: 5-8 mil Nitrile (Sacrificial layer)Protocol: Change outer glove immediately upon splash or every 30 mins. | Nitrile has poor long-term resistance to ketones but provides necessary dexterity for weighing. The double layer creates a "time buffer" for removal. |
| High Exposure (Spill Cleanup, Scale-up) | Laminate / Multilayer (Silver Shield™) • Liner: Cotton (for sweat)• Barrier: EVOH/PE Laminate• Outer: Nitrile (for grip) | Laminate films provide >4-hour breakthrough time against ketones and aromatics. |
Respiratory Protection[2]
-
Solid/Dust: If handling the solid salt or powder, use an N95/P2 particulate respirator to prevent inhalation of sensitizing dusts.
-
Liquid/Solution: If heating or handling the free base oil outside a fume hood, use a Half-Face Respirator with Organic Vapor (OV) Cartridges (Black band).
Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient because Michael acceptors can cause corneal clouding upon direct contact.
-
Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.
Operational Workflows
Workflow Visualization
The following diagram illustrates the decision logic for PPE and Engineering Controls.
Figure 1: Decision matrix for engineering controls and PPE selection based on physical state and task.
Step-by-Step Handling Protocol
Phase A: Preparation
-
Engineering Check: Verify Fume Hood flow is 80-100 fpm (0.4-0.5 m/s).
-
Decontamination Station: Prepare a beaker of saturated Sodium Bicarbonate (
) or a dilute bleach solution. This acts as a nucleophile to quench the Michael acceptor in case of minor surface contamination. -
Balance Setup: Place the analytical balance inside the fume hood if possible. If not, use a powder funnel and weigh into a tared, closed vial to minimize transit time.
Phase B: Transfer & Synthesis
-
Double Glove: Don inner nitrile (blue/purple) and outer nitrile (different color if possible, e.g., black) to visualize breaches.
-
Transfer: Use disposable spatulas. Do not reuse spatulas to avoid cross-contamination of the bench.
-
Solvent Choice: If dissolving, avoid highly volatile solvents (like ether) if possible to reduce the "drag" of the compound into the air. DCM or Ethyl Acetate are standard but require hood use.
Phase C: Spill Management (Small Scale < 50 mL/g)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don Silver Shield gloves if the spill is liquid.
-
Absorb: Use vermiculite or spill pads.
-
Neutralize: Treat the area with the bicarbonate solution or a dilute amine solution (like ethanolamine) to degrade the Michael acceptor (consult specific waste protocols before mixing chemicals).
-
Disposal: Double bag all waste. Label as "Hazardous Waste - Toxic/Irritant".
Disposal & Deactivation
Self-Validating Disposal System: Never dispose of Michael acceptors down the drain. Their reactivity with proteins makes them hazardous to aquatic life.
-
Segregation: Keep separate from Oxidizers (Nitric acid, Peroxides). Reaction with oxidizers can be violent.
-
Labeling: Clearly mark waste containers with "Contains Pyridine Derivative - Michael Acceptor" .
-
Method: High-temperature incineration is the only approved disposal method.
References
-
PubChem. (n.d.). 4-(Pyridin-2-yl)but-3-en-2-one (Compound). National Library of Medicine.[2] Retrieved February 14, 2026, from [Link](Note: Structure validation).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
